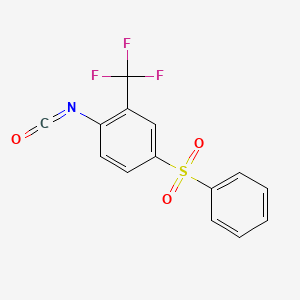
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone (TFIDS) is an organic compound that has been studied for its potential applications in scientific research. It is a synthetically produced compound, which is a derivative of diphenyl sulfone and isocyanic acid. TFIDS has been investigated for its ability to act as a catalyst in various organic reactions, as well as its ability to act as a stabilizing agent in certain laboratory experiments. Additionally, TFIDS has been studied for its potential use in biochemical and physiological processes.
Scientific Research Applications
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been studied for its potential use in various scientific research applications. It has been found to act as a catalyst in organic reactions, such as the oxidation of alkenes, the hydrolysis of amides, and the synthesis of polymers. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been studied for its ability to act as a stabilizing agent in certain laboratory experiments, such as the synthesis of polymers and the preparation of cyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone is not yet fully understood. However, it is believed that 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone acts as a Lewis acid, which is a type of acid that can donate a pair of electrons to a Lewis base, such as a metal ion or an organic compound. It is thought that this Lewis acid-base interaction is responsible for the catalytic activity of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone are not yet fully understood. However, it has been suggested that 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone may have potential applications in the field of drug delivery, as it has been shown to bind to certain proteins and nucleic acids. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been studied for its potential use in gene therapy, as it has been found to inhibit the activity of certain enzymes involved in gene expression.
Advantages and Limitations for Lab Experiments
The use of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been found to be a relatively stable compound, which makes it useful for long-term experiments. However, there are also some limitations to the use of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in laboratory experiments. For example, it has been found to be toxic to certain organisms, so it must be handled with care. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has a high vapor pressure, which can make it difficult to handle in certain experiments.
Future Directions
The potential applications of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in scientific research are numerous. One potential future direction for 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone research is the investigation of its potential use in drug delivery systems. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone could be studied for its potential use in gene therapy, as it has been found to have some inhibitory effects on certain enzymes involved in gene expression. Furthermore, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone could be studied for its potential use in the synthesis of polymers, as it has been found to act as a catalyst in certain polymerization reactions. Finally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone could be studied for its potential use in the stabilization of certain laboratory experiments, as it has been found to act as a stabilizing agent in certain reactions.
Synthesis Methods
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone can be synthesized through a two-step process. The first step involves the reaction of a trifluoromethyl iodide and a diphenyl sulfone in a solvent, such as acetonitrile. This reaction produces a trifluoromethyl sulfone. The second step involves the reaction of the trifluoromethyl sulfone with isocyanic acid in a solvent, such as dimethylformamide. This reaction produces the desired 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone product.
properties
IUPAC Name |
4-(benzenesulfonyl)-1-isocyanato-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3S/c15-14(16,17)12-8-11(6-7-13(12)18-9-19)22(20,21)10-4-2-1-3-5-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPRGZIRUBPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N=C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

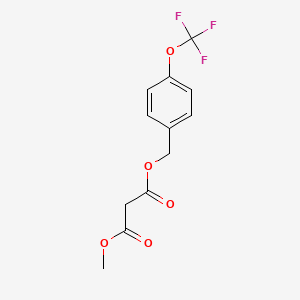
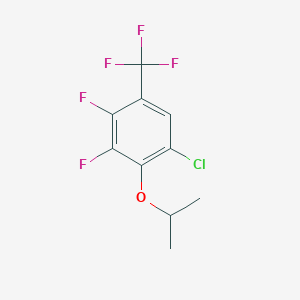
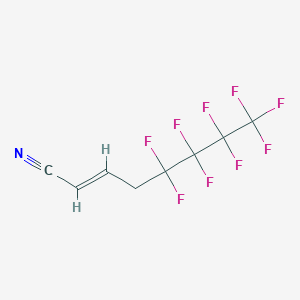

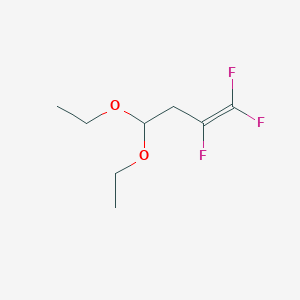
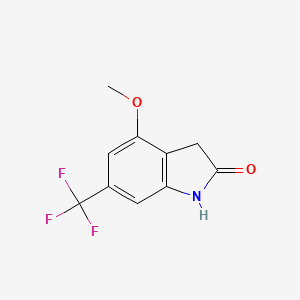
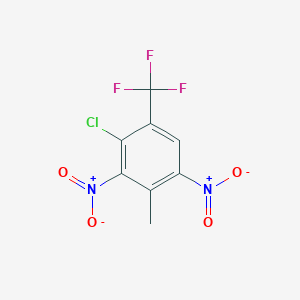
![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)
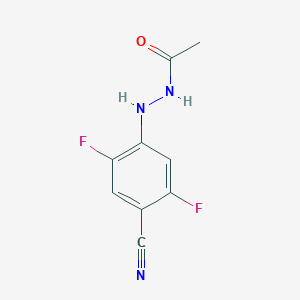

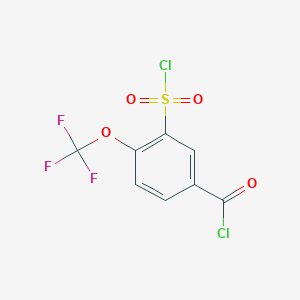
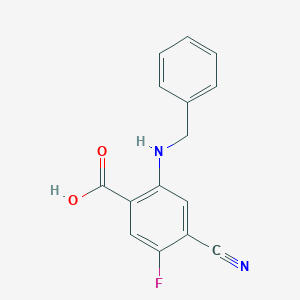
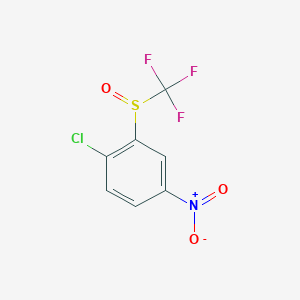
![4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%](/img/structure/B6313333.png)